3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)5-12-11-4-2-1-3(10)13-14(4)5/h1-2H,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWFSMZRPYSHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889943-49-1 | |
| Record name | 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction is carried out in dichloromethane at room temperature, yielding the desired compound in excellent yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the compound’s oxidation state.
Scientific Research Applications
While comprehensive data tables and case studies for "3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine" are not available within the provided search results, the results do offer insights into its potential applications and related research.
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives as Bromodomain Inhibitors
- Potential Therapeutic Target Bromodomains (BDs), particularly bromodomain-containing protein 4 (BRD4), which contains two tandem bromodomains (BD1 and BD2), recognize acetylated lysine for epigenetic reading, making them therapeutic targets for various diseases, including cancers .
- Chemical Scaffold $$1,2,4]triazolo[4,3-b]pyridazine derivatives are proposed as bromodomain inhibitors .
- Inhibitory Activity Research has identified $$1,2,4]triazolo[4,3-b]pyridazine as a chemical core scaffold with inhibitory activity. Derivatives of this compound have been assessed in vitro, with several showing micromolar IC50 values .
- Structural Studies Crystal structures of BD1 in complex with $$1,2,4]triazolo[4,3-b]pyridazine derivatives have been determined, revealing binding modes and interactions with key residues . These structures offer insights into developing efficient BRD4 BD1/BD2 inhibitors through structure-guided strategies .
Related Compounds and Derivatives
- 6-(Pyridin-2-yl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine This compound, with PubChem CID 45514581, is a related triazolopyridazine derivative . It has various synonyms and is characterized by its molecular formula (C18H12F3N5S) and molecular weight (387.4 g/mol) .
- 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine This compound (Catalog ID: S73328) has a molecular formula of C6H4F3N5, a molecular weight of 203.13, and is available with 97% purity .
Triazolopyridine Derivatives
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to up-regulate Bax and down-regulate Bcl2, leading to the activation of Caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The trifluoromethyl-substituted triazolopyridazine derivatives exhibit distinct biological and physicochemical properties compared to analogs with alternative substituents. Below is a detailed comparison based on structural variations, synthesis, and bioactivity:
Table 1: Structural and Functional Comparison of Key Triazolopyridazine Derivatives
Key Observations:
Impact of Trifluoromethyl Group :
- The -CF₃ group enhances hydrophobicity and electron-withdrawing effects , improving binding to BRD4 and PIM1 compared to methyl or ethyl analogs .
- In BRD4 inhibition, compound 6 (CF₃-substituted) forms a stable complex via π-π stacking with Trp81 and hydrogen bonds with Asn140 , while methyl-substituted analogs lack these interactions.
Side Chain Modifications :
- N-[2-(1H-Indol-3-yl)ethyl] (Compound 6) and N-cyclopropyl (Compound 9) side chains influence solubility and target selectivity. Indole-containing derivatives show higher BRD4 affinity due to complementary interactions with the ZA channel .
Synthetic Challenges :
- Trifluoromethyl derivatives (e.g., compound 6) require specialized reagents (e.g., HATU for peptide coupling) and exhibit lower yields in reactions with benzoyl chloride (e.g., compound 39: 32% yield) compared to methyl/ethyl analogs .
Biological Selectivity :
- Trifluoromethyl derivatives demonstrate dual activity (BRD4 and PIM1), whereas cyclopropyl or methoxy-substituted analogs are more target-specific .
Structure-Activity Relationship (SAR) Insights
- Position 3 Substituents :
- -CF₃ > -CH₃ > -C₃H₇ : Trifluoromethyl groups optimize binding through hydrophobic and electronic effects, while bulkier groups (e.g., cyclopropyl) reduce affinity.
- Position 6 Modifications :
- Side Chain Diversity :
- Indole-ethylamine side chains (e.g., compound 6) enhance BRD4 inhibition by mimicking acetylated lysine .
Biological Activity
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in treating various diseases.
- IUPAC Name : this compound
- CAS Number : 889943-49-1
- Molecular Formula : C6H4F3N5
- Molecular Weight : 203.13 g/mol
- Purity : 97% .
The compound acts primarily as a modulator of various biological pathways. It has been identified as a positive allosteric modulator for metabotropic glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain . This modulation can influence neuroprotective effects and cognitive functions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo[4,3-b]pyridazines have shown promising activity against Polo-like kinase 1 (Plk1), a target in cancer therapy. In vitro assays demonstrated that certain derivatives exhibited potent inhibition of Plk1 with improved drug-like properties . The structure-activity relationship studies indicated that modifications at specific positions significantly enhance potency.
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Triazolo[4,3-b]pyridazine Derivative | Plk1 | 0.5 | Effective in blocking mitotic processes |
| This compound | Metabotropic Glutamate Receptors | Not specified | Positive allosteric modulation |
Antiparasitic Activity
Another area of interest is the antiparasitic activity against Cryptosporidium parvum. A related compound demonstrated an EC50 of 0.17 µM against this pathogen. The SAR studies suggest that the triazolopyridazine scaffold is essential for maintaining potency while minimizing cardiotoxicity associated with hERG channel inhibition .
Case Studies
- Cancer Treatment : A study focused on a series of triazoloquinazolinone-derived inhibitors showed that modifications to the triazole ring could significantly enhance anticancer activity against various cancer cell lines .
- Antiparasitic Research : Research on SLU-2633 (a triazolopyridazine) indicated its efficacy against C. parvum, leading to further exploration of its analogs for improved potency and reduced toxicity .
Q & A
Q. What are the recommended synthetic routes for 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how can reaction conditions be optimized to improve yields?
The synthesis typically involves cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted precursors. For example, intermediate 32a (a monohydrochloride salt) can be functionalized via reactions with sulfonyl chlorides, carboxylic acids, or isocyanates under basic conditions (e.g., DIPEA or pyridine) to yield diverse analogs . Optimization strategies include adjusting stoichiometry (e.g., 3.0 equiv. of reagents), solvent selection (e.g., EtOH for solubility), and purification via flash chromatography (e.g., 70–100% EtOAc in PE). Yields may vary (e.g., 44% for a propenamide derivative), and low yields often require iterative solvent or catalyst screening .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Key characterization methods include:
- NMR spectroscopy : For verifying substituent positions on the triazolo-pyridazine core.
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., CHN framework with MW 135.13) .
- HPLC : Purity assessment (≥98% by HPLC is standard for biological testing) .
- X-ray crystallography : Used in derivative studies (e.g., BRD4 inhibitor co-crystals) to validate binding conformations .
Q. What are the primary biological targets of this compound in oncology research?
The compound and its derivatives inhibit kinases (e.g., c-Met, BRD4) and disrupt protein-protein interactions (e.g., PD-1/PD-L1). For instance, analogs like AZD3514 block androgen receptor (AR) nuclear translocation, while others (e.g., JNJ-33377605) target c-Met tyrosine kinase . Target identification often involves kinase profiling panels and cellular assays (e.g., antiproliferation screens in cancer cell lines).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency and selectivity?
SAR studies focus on modifying:
- Trifluoromethyl group : Enhances metabolic stability and target binding via hydrophobic interactions.
- Amine position : Substitutions at the 6-position (e.g., piperidine, indole-ethyl groups) improve kinase selectivity. For example, N-cyclohexyl analogs showed higher affinity for PIM-1 kinase (docking scores: -4.674 to -6.020) .
- Heterocyclic extensions : Adding pyrrolo[2,3-b]pyridine or morpholine groups modulates solubility and bioavailability . Methodologically, iterative synthesis coupled with enzymatic assays (e.g., IC determination) and computational docking (e.g., GLU 171 hydrogen bonding in PIM-1) is critical .
Q. What in vivo models are suitable for evaluating the antitumor efficacy of this compound, and how do pharmacokinetic challenges influence experimental design?
- Xenograft models : Subcutaneous tumor implants (e.g., prostate or lung cancer) treated with oral/intravenous doses. AZD3514, for example, demonstrated AR suppression in murine models .
- Pharmacokinetic (PK) considerations : Low aqueous solubility often necessitates formulation with DMSO or PEG-400. Plasma half-life and tissue distribution are monitored via LC-MS/MS .
- Toxicity screens : Liver enzyme (ALT/AST) and hematological profiling to assess safety margins .
Q. How can computational methods resolve contradictions in biological activity data across derivative compounds?
Discrepancies in IC values or selectivity profiles may arise from off-target binding or conformational flexibility. Strategies include:
- Molecular dynamics simulations : To assess binding pocket stability (e.g., BRD4 bromodomain interactions) .
- Free-energy perturbation (FEP) : Quantifies the impact of substituents (e.g., cyclopropyl vs. trifluoromethyl) on binding affinity .
- Meta-analysis of public datasets : Cross-referencing ChEMBL or PubChem bioactivity data to validate outliers .
Q. What strategies are effective in developing dual inhibitors targeting multiple kinases (e.g., c-Met and Pim-1)?
Dual inhibition requires:
- Scaffold hybridization : Merging pharmacophores from selective inhibitors (e.g., JNJ-33377605 for c-Met and 3BGQ co-crystal ligands for Pim-1) .
- Kinase panel screening : Prioritizing compounds with <50 nM activity against both targets.
- In vivo synergy testing : Assessing tumor regression in combination with standard therapies .
Methodological Tables
Q. Table 1: Representative Derivatives and Biological Activity
Q. Table 2: Optimization of Synthetic Yields
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
